molecular formula C10H8F4N2 B12311575 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine

Cat. No.: B12311575
M. Wt: 232.18 g/mol
InChI Key: HDHVMPDAAXEEHN-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated indole derivative. This compound is of interest due to its unique chemical structure, which includes multiple fluorine atoms, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine typically involves the fluorination of an indole precursor followed by amination. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethan-1-amine: Unique due to the presence of four fluorine atoms.

    2-(4,5,6-trifluoro-1H-indol-3-yl)ethan-1-amine: Similar structure but with one less fluorine atom.

    2-(4,5-difluoro-1H-indol-3-yl)ethan-1-amine: Similar structure but with two less fluorine atoms.

Uniqueness

The presence of four fluorine atoms in this compound makes it more electronegative and potentially more reactive compared to its less fluorinated counterparts. This can result in different chemical and biological properties, making it a unique compound for various applications.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H8F4N2/c11-6-5-4(1-2-15)3-16-10(5)9(14)8(13)7(6)12/h3,16H,1-2,15H2

InChI Key

HDHVMPDAAXEEHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CCN

Origin of Product

United States

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